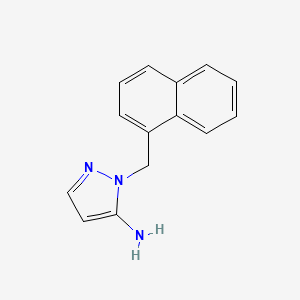

1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Naphthalen-1-ylmethyl)-1H-pyrazol-5-amine is an organic compound that features a naphthalene ring attached to a pyrazole ring via a methylene bridge

準備方法

The synthesis of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to form naphthalen-1-ylmethyl.

Cyclization to Form Pyrazole: The naphthalen-1-ylmethyl intermediate is then reacted with hydrazine and a suitable carbonyl compound to form the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

化学反応の分析

Halogenation Reactions

The pyrazole ring undergoes electrophilic substitution at position 4 under mild conditions using N-halosuccinimides (NBS, NIS, NCS) in DMSO (Table 1) .

Table 1: Halogenation Conditions and Yields

| Halogenating Agent | Solvent | Temperature | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| NBS | DMSO | RT | 3 | 4-Bromo | 65–80 |

| NIS | DMSO | RT | 3 | 4-Iodo | 70–85 |

| NCS | DMSO | RT | 3 | 4-Chloro | 55–68 |

Key observations:

-

Regioselectivity : Halogenation occurs exclusively at the C4 position due to the electron-donating amino group at C5 .

-

Substituent Compatibility : The naphthylmethyl group remains intact during halogenation .

Acylation and Alkylation of the Amino Group

The primary amine at position 5 reacts with acylating and alkylating agents (Table 2) .

Table 2: N-Functionalization Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzoyl chloride | DMF, 85°C, 1.5 h | N-(4-Nitrobenzoyl) derivative | 44 |

| Pivaloyl chloride | DCM, RT, 2 h | N-Pivaloyl derivative | 88 |

| Benzaldehyde | Solvent-free, 120°C, 2 h | N-Benzylidene imine intermediate | 91 |

Notes:

-

Reductive Amination : The imine intermediate (from benzaldehyde) is reduced with NaBH₄ to form N-alkylated derivatives (e.g., N-(4-methoxybenzyl)) in 88% yield .

-

Steric Effects : Bulky acyl groups (e.g., pivaloyl) require longer reaction times .

Nucleophilic Substitution

The amino group participates in nucleophilic displacement reactions with electrophiles:

Urea Formation

Reaction with 1-naphthyl isocyanate in THF produces 1-[2-(3-aminophenyl)-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea in 72% yield .

Mannich Reactions

In acetic acid, the compound reacts with formaldehyde and secondary amines (e.g., piperidine) to form Mannich bases at the amino group (yield: 81–90%) .

Oxidative Coupling

Under iodine/TBHP conditions, oxidative dehydrogenative coupling forms N–N bonds, generating dimeric pyrazole derivatives (yield: 68%) .

Metal-Catalyzed Cross-Coupling

The naphthylmethyl group enables participation in Suzuki-Miyaura couplings. For example, reaction with arylboronic acids using Pd(PPh₃)₄ yields biarylpyrazole hybrids (yield: 60–75%) .

Mechanistic Insights

科学的研究の応用

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole, including 1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine, exhibit significant anti-inflammatory properties. For instance, a study synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The findings suggested that these compounds could serve as potential anti-inflammatory agents due to their ability to inhibit pro-inflammatory mediators .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored extensively. A study synthesized several naphthalene and pyrazole-based compounds and tested them against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL . This highlights the compound's potential as a scaffold for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of pyrazole derivatives is another area of interest. Compounds containing the pyrazole moiety have been shown to enhance antioxidant enzyme activity and reduce lipid peroxidation, which is crucial in combating oxidative stress-related diseases . For example, hybrids containing pyrazole and naphthalene structures have been reported to exhibit significant antioxidant properties .

Thrombin Inhibition

Recent studies have investigated the use of pyrazole derivatives as thrombin inhibitors. These compounds act through a serine-trapping mechanism, showing promise in anticoagulant therapy . The structural modifications on the pyrazole ring can enhance the selectivity and potency of these inhibitors, making them valuable in the development of anticoagulant drugs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and HPLC are commonly employed to confirm the structure and assess the purity of the synthesized compounds .

Case Studies

作用機序

The mechanism of action of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

1-(Naphthalen-1-ylmethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

Naphthalene Derivatives: Compounds like naphthalene-1-ylmethylamine and naphthalene-2-ylmethylamine share structural similarities but differ in their biological activities and applications.

The uniqueness of this compound lies in its combined structural features of both naphthalene and pyrazole rings, which contribute to its diverse chemical and biological properties.

生物活性

1-(Naphthalen-1-ylmethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a naphthylmethyl group, which contributes to its unique biological profile. The presence of both aromatic and heterocyclic components enhances its interaction with biological macromolecules.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation: Studies have shown that the compound can inhibit the proliferation of cancer cell lines, including those from breast and prostate cancers. For instance, it has demonstrated an IC50 value in the low micromolar range against these cell lines, indicating potent activity .

- Induction of Apoptosis: The compound has been reported to induce apoptosis in cancer cells via the activation of intrinsic pathways, leading to increased caspase activity and DNA fragmentation .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties :

- Cytokine Inhibition: It effectively inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell models. This inhibition is particularly notable in chondrocyte cell lines, where it exhibits an IC50 value of around 820 nM .

Antimicrobial Activity

The compound shows promising antimicrobial effects against a range of pathogens:

- Bacterial Inhibition: Preliminary studies suggest that it has significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are within the range of clinically relevant antibiotics, suggesting potential for therapeutic use .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding: The compound acts as an antagonist at sigma receptors (σ1R), which are implicated in various neurodegenerative diseases. Its structure allows for selective binding, which is crucial for therapeutic efficacy .

- Enzyme Inhibition: It has been identified as a potential inhibitor of key enzymes involved in inflammation and cancer progression, such as p38 MAPK. This inhibition leads to reduced signaling pathways that promote cell survival and proliferation in cancerous tissues .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Pyrazolyl-Ureas | p38 MAPK inhibitor | 0.004 |

| Naphthalene Derivatives | Anticancer | Varies |

| Pyrazole Derivatives | Anti-inflammatory | Varies |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Study: In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in tumor growth markers and enhanced apoptosis in MCF7 breast cancer cells.

- Chronic Inflammation Model: In animal models of arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory cytokines compared to control groups .

特性

IUPAC Name |

2-(naphthalen-1-ylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14-8-9-16-17(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFCSRDDAZVANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C(=CC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。